Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate
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Description
Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is also known by other synonyms such as 5-thiazoleacetic acid, 2,4-dimethyl-, ethyl ester; Ethyl (2,4-dimethyl-1,3-thiazol-5-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted at the 2-position by an ethyl acetate group and at the 4 and 5 positions by methyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.145g/cm^3, a boiling point of 280.501°C at 760 mmHg, and a refractive index of 1.521. Its vapor pressure is 0.004mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Compounds
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate has been synthesized from reactions involving benzothiazole derivatives and ethyl bromocyanoacetate, offering a pathway to create novel compounds with potential applications in various fields of chemical research (Nassiri & Forough Jalili Milani, 2020).
Crystal Structure Analysis
The crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined to understand the conformation and bond angles, providing insights into the structural aspects of such compounds (Ozbey, Kuş, & Göker, 2001).
Biological Activity and Molecular Docking
Glucosidase Inhibition Studies
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking revealing their bonding modes, indicating their potential in medicinal chemistry and enzyme inhibition studies (Babar et al., 2017).
Antiproliferative Activity
Ethyl acetate extracts from Calotropis gigantea root bark exhibited significant antiproliferative activities against P388 murine leukemia cell lines, suggesting the potential of such compounds in cancer research and therapy (Hasballah et al., 2021).
Cytotoxic Activity
The cytotoxic activity of extracts from Marchantia convoluta against human liver and lung cancer cell lines has been explored, indicating the potential therapeutic applications of such extracts in oncology (Chen & Xiao, 2006).
Antioxidant and Cytotoxic Potential
Antioxidant and Cytotoxic Effects
Endophytic fungi isolated from the medicinal plant Tragia involucrata showed considerable antioxidant as well as cytotoxic activity, pointing towards their potential use in pharmacology and biochemistry (Danagoudar et al., 2018).
Inhibition of Melanin Synthesis
Compounds isolated from Crataegus azarolus inhibited melanoma cell proliferation and significantly reduced melanin content by inhibiting tyrosinase activity, highlighting their potential in treatments for hyperpigmentation disorders (Mustapha et al., 2015).
properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-10-6(2)7(3)13-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJYUWXVDIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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